(S)-Desmethylsibutramine hydrochloride

Appetite suppression Obesity research In vivo pharmacology

Forensic and pharmacology labs requiring enantiomer-resolved sibutramine metabolite quantification cannot use racemic material, which fails to discriminate the pharmacologically distinct R- and S-forms. (S)-Desmethylsibutramine HCl is the authenticated, optically pure (S)-enantiomer for: • Chiral LC-MS/MS peak ID and calibration per FDA bioanalytical guidelines • Low-potency enantiomer control validating (R)-enantiomer-specific anorexic and locomotor effects • Forensic confirmation of sibutramine analogs in dietary supplements Supplied with full analytical documentation.

Molecular Formula C16H25Cl2N
Molecular Weight 302.3 g/mol
CAS No. 259731-39-0
Cat. No. B129192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Desmethylsibutramine hydrochloride
CAS259731-39-0
Synonyms(αS)​-1-​(4-​Chlorophenyl)​-​N-​methyl-​α-​(2-​methylpropyl)​cyclobutanemethanami​ne Hydrochloride;  (S)​-​Desmethylsibutramine Hydrochloride
Molecular FormulaC16H25Cl2N
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
InChIInChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m0./s1
InChIKeyOUVFHVJVFLFXPQ-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Desmethylsibutramine HCl Analytical Reference Standard


(S)-Desmethylsibutramine hydrochloride is the S(-)-enantiomer of the primary secondary amine metabolite of sibutramine, classified as a phenethylamine derivative . This chiral compound serves as a critical reference standard in forensic toxicology and a stereochemical comparator for elucidating enantioselective pharmacology [1]. Unlike racemic desmethylsibutramine (CAS 84467-94-7), the optically pure (S)-form enables precise discrimination of stereospecific biological effects and facilitates validated analytical method development [2].

Why Racemic and (R)-Isomers Cannot Substitute


Generic substitution fails because desmethylsibutramine enantiomers exhibit substantial stereoselectivity in both pharmacological activity and analytical behavior. The (R)-enantiomer demonstrates significantly greater potency as a monoamine reuptake inhibitor compared to the (S)-enantiomer, with a reported 200-fold difference in potency for norepinephrine uptake inhibition [1]. Furthermore, (R)-desmethylsibutramine produces robust anorexic effects and locomotor stimulation that are largely absent with the (S)-enantiomer [2]. In analytical contexts, racemic material cannot serve as a chirally resolved reference standard for LC-MS/MS methods that require separate quantification of R- and S-isomers [3]. Procurement of the incorrect enantiomer or racemic mixture would compromise both pharmacological studies requiring stereospecific controls and forensic analyses demanding enantiomer-resolved identification.

Differentiation Evidence vs. Racemic & (R)-Isomers


In Vivo Anorexic Efficacy

The (S)-enantiomer of desmethylsibutramine exhibits markedly lower anorexic efficacy compared to its (R)-counterpart, establishing its primary utility as a low-activity stereochemical control rather than an active pharmacological agent. In a direct head-to-head study, (R)-desmethylsibutramine significantly reduced food intake in rats, whereas the (S)-enantiomer produced no statistically significant anorexic effect [1]. Both (R)-desmethylsibutramine and racemic sibutramine decreased food intake at 24-42 h post-treatment, but the (S)-enantiomer failed to alter feeding behavior [2].

Appetite suppression Obesity research In vivo pharmacology

Locomotor Activity Effects

Direct comparative testing reveals pronounced enantioselective differences in locomotor stimulation. The (R)-enantiomers of both desmethylsibutramine and didesmethylsibutramine produce significantly greater increases in locomotor activity than their respective (S)-enantiomers [1]. The (S)-enantiomers demonstrate substantially attenuated dopaminergic behavioral effects relative to the (R)-enantiomers and racemic sibutramine [2].

Locomotor activity Dopamine-dependent behavior Behavioral pharmacology

Monoamine Transporter Inhibition

Enantioselective monoamine transporter inhibition data demonstrate that the (R)-enantiomer exhibits substantially greater potency for norepinephrine uptake inhibition than the (S)-enantiomer. In vitro uptake inhibition studies reveal that (R)-desmethylsibutramine and (R)-didesmethylsibutramine achieve low nanomolar IC50 values for norepinephrine and dopamine uptake inhibition [1]. While the study did not report IC50 values for the (S)-enantiomer, the (R)-enantiomer was reported to be approximately 200-fold more potent than the (S)-enantiomer as a norepinephrine uptake inhibitor [2].

Monoamine reuptake inhibition Neurotransmitter transporters In vitro pharmacology

Chiral Chromatographic Resolution

Validated chiral chromatographic methods enable baseline resolution of (S)-desmethylsibutramine from its (R)-enantiomer, a critical requirement for forensic identification and enantioselective pharmacokinetic studies. Using a Chiral-AGP stationary-phase column with a mobile phase consisting of 10 mM ammonium acetate buffer (pH 4.03) and acetonitrile (94:6, v/v), R(+)- and S(-)-isomers of desmethylsibutramine can be separated and individually quantified via tandem mass spectrometry [1]. The assay method was validated in accordance with FDA bioanalytical method validation guidelines [2].

Chiral chromatography LC-MS/MS Forensic toxicology Bioanalytical method validation

Reference Standard Stability

Commercially sourced (S)-desmethylsibutramine hydrochloride and related desmethylsibutramine salt forms demonstrate documented stability of ≥1 year under appropriate storage conditions, as certified in Certificates of Analysis from analytical reference standard suppliers [1][2]. This stability specification supports reproducible long-term analytical method performance.

Reference standard stability Quality control Long-term storage

(S)-Desmethylsibutramine HCl Applications


Stereochemical Negative Control

Investigators studying the anorexic, locomotor, or antidepressant-like effects of sibutramine metabolites require a stereochemically pure, low-activity comparator to validate that observed effects are enantiomer-specific. (S)-Desmethylsibutramine serves as the inactive or low-potency enantiomer control against which (R)-desmethylsibutramine activity can be benchmarked [1]. This application is particularly critical for studies aiming to dissociate therapeutic anorexic effects from dopaminergic side-effect profiles.

Chiral LC-MS/MS Reference Standard

Forensic toxicology and clinical pharmacology laboratories developing enantioselective methods for detecting sibutramine metabolites in biological matrices require authentic (S)-desmethylsibutramine reference material. Validated chiral chromatographic methods using Chiral-AGP stationary phases enable baseline separation of R(+)- and S(-)-enantiomers [2]. (S)-Desmethylsibutramine is essential for peak identification, calibration curve construction, and demonstrating method specificity per FDA bioanalytical validation guidelines.

Forensic Identification of Sibutramine Analogs

Regulatory and forensic laboratories tasked with detecting undeclared sibutramine analogs in weight-loss supplements require authentic reference standards for unambiguous identification. The validated LC-MS/MS methodology for separating and quantifying sibutramine metabolite enantiomers provides the analytical framework for this application [3]. (S)-Desmethylsibutramine hydrochloride serves as a confirmatory reference material for forensic casework.

Enantioselective Pharmacokinetic Quantification

Researchers investigating the stereoselective disposition of sibutramine following administration of racemic drug require pure enantiomeric standards of both desmethyl metabolites. (S)-Desmethylsibutramine enables separate quantification of the S(-)-enantiomer in plasma and tissue samples, facilitating complete pharmacokinetic profiling [4]. This is essential for understanding potential enantiomer-specific differences in clearance, distribution, or accumulation.

Technical Documentation Hub

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